
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) 1,1,1,3,3-pentafluorobutan-2-yl silicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) 1,1,1,3,3-pentafluorobutan-2-yl silicate is a complex organosilicon compound characterized by the presence of multiple fluorinated alkyl groups. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation and hydrolysis. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) 1,1,1,3,3-pentafluorobutan-2-yl silicate typically involves the reaction of 1,1,1,3,3,3-hexafluoropropan-2-ol with a suitable silicate precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is typically purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) 1,1,1,3,3-pentafluorobutan-2-yl silicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The fluorinated alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silicate oxides, while substitution reactions can produce a variety of functionalized silicates.
Wissenschaftliche Forschungsanwendungen
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) 1,1,1,3,3-pentafluorobutan-2-yl silicate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) 1,1,1,3,3-pentafluorobutan-2-yl silicate exerts its effects involves interactions with various molecular targets. The fluorinated alkyl groups enhance the compound’s stability and resistance to degradation, allowing it to maintain its structure and function under harsh conditions. The compound can interact with enzymes and other biomolecules, potentially altering their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: A similar compound with fluorinated alkyl groups, used as a ligand and catalyst in various chemical reactions.
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) borate: Another fluorinated compound with applications in organic synthesis and materials science.
Uniqueness
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) 1,1,1,3,3-pentafluorobutan-2-yl silicate is unique due to its combination of fluorinated alkyl groups and silicate backbone, providing exceptional thermal stability and resistance to oxidation and hydrolysis. This makes it particularly valuable in applications requiring high-performance materials and stable reagents.
Eigenschaften
Molekularformel |
C13H7F23O4Si |
|---|---|
Molekulargewicht |
692.24 g/mol |
IUPAC-Name |
tris(1,1,1,3,3,3-hexafluoropropan-2-yl) 1,1,1,3,3-pentafluorobutan-2-yl silicate |
InChI |
InChI=1S/C13H7F23O4Si/c1-6(14,15)2(7(16,17)18)37-41(38-3(8(19,20)21)9(22,23)24,39-4(10(25,26)27)11(28,29)30)40-5(12(31,32)33)13(34,35)36/h2-5H,1H3 |
InChI-Schlüssel |
KKDBVSHKSVOJEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(F)(F)F)O[Si](OC(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


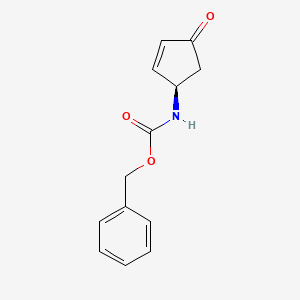




![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)
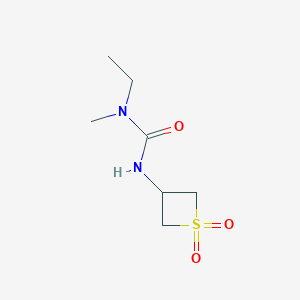
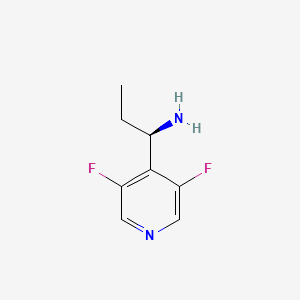


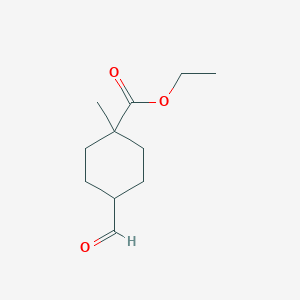
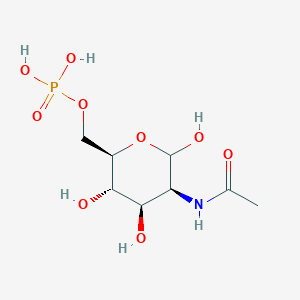
![3-Bromo-6-chlorobenzo[d]isoxazole](/img/structure/B13028384.png)

